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molecular formula C20H15BrN2O2 B8809648 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Cat. No. B8809648
M. Wt: 395.2 g/mol
InChI Key: GUISUVNGHUNBTO-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (Compound E3-1-1, 1.0 g, 2.53 mmol) was dissolved in NMP (10 mL), added with NaOMe (683 mg, 5 eq.) and 1-dodecanethiol (3.0 mL, 5 eq.), and stirred at 160° C. for 1 hr. The reaction solution was added to 0.5 N aqueous solution of hydrochloric acid, and then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over sodium sulfate. The drying agent was removed by filtration and the residues obtained after concentration under reduced pressure were added with MeOH, and the solid remaining after dissolution was filtered to obtain the title compound (yellow powder, 1.88 g, 65%).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
683 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:23]([O:24]C)=[CH:22][C:5]2[C:6]([CH3:21])([CH3:20])[C:7]3[NH:8][C:9]4[C:14]([C:15]=3[C:16](=[O:17])[C:4]=2[CH:3]=1)=[CH:13][CH:12]=[C:11]([C:18]#[N:19])[CH:10]=4.C[O-].[Na+].C(S)CCCCCCCCCCC.Cl>CN1C(=O)CCC1>[Br:1][C:2]1[C:23]([OH:24])=[CH:22][C:5]2[C:6]([CH3:21])([CH3:20])[C:7]3[NH:8][C:9]4[C:14]([C:15]=3[C:16](=[O:17])[C:4]=2[CH:3]=1)=[CH:13][CH:12]=[C:11]([C:18]#[N:19])[CH:10]=4 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC2=C(C(C=3NC4=CC(=CC=C4C3C2=O)C#N)(C)C)C=C1OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
NaOMe
Quantity
683 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred at 160° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residues obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure
ADDITION
Type
ADDITION
Details
were added with MeOH
DISSOLUTION
Type
DISSOLUTION
Details
after dissolution
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(C(C=3NC4=CC(=CC=C4C3C2=O)C#N)(C)C)C=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 194.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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